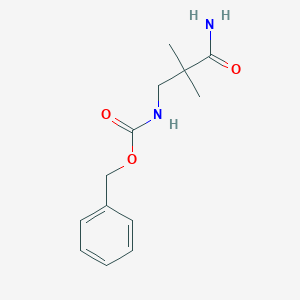

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAYCYSEPWHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630343 | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666844-61-7 | |

| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide, a notable carbamate derivative, holds significant importance in the realm of pharmaceutical synthesis. Its chemical structure, featuring a benzyloxycarbonyl (Cbz) protecting group on a sterically hindered amino-propanamide backbone, makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and a thorough guide to its characterization. The primary application of this compound is as a key building block in the synthesis of Aliskiren, a direct renin inhibitor used in the treatment of hypertension.[1][2] The Cbz group serves as a crucial protecting group for the primary amine, preventing it from undergoing unwanted reactions during subsequent synthetic steps, and can be selectively removed under specific conditions later in the synthetic sequence.[2]

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is essential for its effective handling, application in synthesis, and purification.

| Property | Value | Source(s) |

| CAS Number | 666844-61-7 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][2][3][4] |

| Molecular Weight | 250.29 g/mol | [1][2][3][4] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in dichloromethane and methanol. | [2] |

| IUPAC Name | Benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | [2] |

| Synonyms | 3-[(Benzyloxycarbonyl)amino]-2,2-di(methyl)propionamide, N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester, (3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Phenylmethyl Ester | [1][2][4] |

Synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide

The synthesis of this compound is a critical step in the overall production of more complex pharmaceutical agents. The most common and logical synthetic route involves the protection of the primary amine of 3-Amino-2,2-dimethylpropanamide with a benzyloxycarbonyl (Cbz) group.

Conceptual Workflow of Synthesis

Caption: Overall workflow for the synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for N-Cbz protection of amines.

Materials:

-

3-Amino-2,2-dimethylpropanamide

-

Benzyl Chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2,2-dimethylpropanamide in anhydrous dichloromethane. Cool the solution to 0-10°C using an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (typically 1.1 to 1.5 equivalents). The base is crucial to neutralize the HCl byproduct of the reaction.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-10°C. The slow addition is important to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Work-up:

-

Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl to remove excess triethylamine.

-

Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide as a white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the different types of protons in the molecule.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group of the benzyloxycarbonyl moiety.

-

Benzyl Protons (CH₂-Ph): A singlet at approximately δ 5.1 ppm, integrating to 2 protons.

-

Amide Protons (NH₂): Two broad singlets, corresponding to the two diastereotopic protons of the primary amide.

-

Carbamate Proton (NH): A broad triplet or singlet around δ 5.0-5.5 ppm, which may exchange with D₂O.

-

Methylene Protons (CH₂-NH): A doublet around δ 3.2 ppm, integrating to 2 protons, coupled to the adjacent NH proton.

-

Methyl Protons (C(CH₃)₂): A singlet at approximately δ 1.2 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (Amide): Expected in the range of δ 175-180 ppm.

-

Carbonyl Carbon (Carbamate): Expected around δ 156-158 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 127-137 ppm.

-

Benzyl Carbon (CH₂-Ph): A signal around δ 67 ppm.

-

Methylene Carbon (CH₂-NH): A signal around δ 45-50 ppm.

-

Quaternary Carbon (C(CH₃)₂): A signal around δ 40-45 ppm.

-

Methyl Carbons (C(CH₃)₂): A signal around δ 22-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching (Amide and Carbamate): Broad bands in the region of 3200-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C=O Stretching (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.

-

N-H Bending (Amide): A band around 1600-1640 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 251.1390

-

Expected [M+Na]⁺: 273.1210

Reactivity and Applications

The chemical reactivity of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is dominated by the Cbz protecting group. The primary utility of this compound lies in its role as a protected amine, allowing for synthetic manipulations at other parts of a larger molecule without affecting the amino group. The Cbz group can be readily removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which cleaves the benzyl ester to release the free amine, toluene, and carbon dioxide. This deprotection strategy is a cornerstone of its application in multi-step syntheses, most notably in the industrial production of Aliskiren.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is not widely available. However, based on the known hazards of similar chemical structures (carbamates and amides), the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is a fundamentally important intermediate in modern pharmaceutical synthesis. Its well-defined properties and the robust chemistry of the benzyloxycarbonyl protecting group allow for its reliable application in complex molecular construction. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any researcher or professional working with this versatile compound.

References

- Google Patents. (n.d.). Synthesis of aliskiren.

- Google Patents. (n.d.). Synthetic method for mainly intermediate compounds of anti-hypertensive drug aliskiren.

- Google Patents. (n.d.). Process for the preparation of aliskiren.

- Google Patents. (n.d.). Process and intermediates for the preparation of aliskiren.

- Google Patents. (n.d.). Intermediate for synthesizing aliskiren and preparation method thereof.

- Various Authors. (2025). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Various Chemical Journals.

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). A New Synthetic Route Towards Aliskiren Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 100979034. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 96676083. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher.... Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 29542090. Retrieved from [Link]

-

NIST. (n.d.). Methohexital. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of N-carbobenzoxy-3-amino propionaldehyde.

- Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-2, 2-dimethylpropionamide.

- Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.

- Google Patents. (n.d.). Process of preparing n, n-dimethylamino alcohols.

- Google Patents. (n.d.). Synthesis method of 3-amino-1,2-propanediol.

-

PubChem. (n.d.). Compound Summary for CID 5378259. Retrieved from [Link]

-

SpectraBase. (n.d.). Carbamic acid, N-allyl-, benzyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-2,2-dimethyl-1-propanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Carbamic acid benzyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 273350. Retrieved from [Link]

- Google Patents. (n.d.). Amino deprotection using 3-(diethylamino)propylamine.

Sources

An In-Depth Technical Guide to 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide (CAS: 666844-61-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. The document delineates the compound's chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it offers insights into the rationale behind the experimental choices, thorough characterization data, and essential safety and handling procedures. This guide is intended to serve as a practical resource for researchers engaged in medicinal chemistry and the development of novel therapeutics.

Introduction and Core Utility

3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide, registered under CAS number 666844-61-7, is a non-commercial organic compound primarily valued for its role as a crucial building block in the multi-step synthesis of Aliskiren.[1] Aliskiren is a potent, orally active, non-peptidic inhibitor of renin, an enzyme that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. The structural uniqueness of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide, featuring a sterically hindered dimethylpropanamide moiety and a benzyloxycarbonyl (Cbz or Z) protected amine, makes it an ideal synthon for coupling with other complex fragments in the total synthesis of Aliskiren.[2][3] The Cbz protecting group is instrumental in preventing unwanted side reactions of the primary amine during the amide bond formation step, and its facile removal under specific conditions is a key advantage in synthetic design.[4][5]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 666844-61-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| IUPAC Name | benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Synonyms | N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester, 3-[(Benzyloxycarbonyl)amino]-2,2-di(methyl)propionamide | [1][2] |

| Appearance | Predicted: White to off-white solid | |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | |

| Melting Point | Not available (predicted to be a solid at room temperature) | |

| Boiling Point | Not available |

Synthesis and Mechanism

The synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide can be efficiently achieved through a two-step process starting from the commercially available 3-amino-2,2-dimethylpropanamide. The synthetic strategy involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Synthetic Scheme

Caption: Synthetic route for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Cbz protection of amines.[4][5]

Materials:

-

3-Amino-2,2-dimethylpropanamide (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,2-dimethylpropanamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved. Cool the mixture to 0 °C in an ice bath.

-

Cbz Protection: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0-5 °C during the addition. The choice of a biphasic solvent system (dioxane/water) with a base is crucial to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[4][6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The product, being more organic, will partition into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. The brine wash helps to remove any residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

Due to the nature of this compound as a synthetic intermediate, publicly available spectral data is scarce. The following table provides predicted analytical data based on the compound's structure, which can be used as a reference for characterization.

Table 2: Predicted Analytical Data

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 6.0-6.5 (br s, 2H, -CONH₂), 5.5-5.8 (br t, 1H, -NH-Cbz), 3.25 (d, 2H, -CH₂-NH), 1.05 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 178.5 (C=O, amide), 156.5 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.9 (Ar-CH), 67.0 (-CH₂-Ph), 45.0 (-CH₂-NH), 38.0 (-C(CH₃)₂), 24.0 (-C(CH₃)₂) |

| IR (Infrared) Spectroscopy | ν (cm⁻¹): 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1710 (C=O stretch, carbamate), 1670 (C=O stretch, amide), 1530 (N-H bend) |

| Mass Spectrometry (MS) | ESI-MS m/z: 251.1 [M+H]⁺, 273.1 [M+Na]⁺ |

Note: Predicted NMR chemical shifts can be calculated using various software packages and online tools.[3][7][8][9]

Stability and Storage

Carbamates, such as the Cbz-protected amine in this molecule, are generally stable compounds under neutral conditions.[10][11] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term storage, refrigeration at 2-8 °C is recommended to minimize potential degradation.

-

Stability: Avoid exposure to strong acids, strong bases, and strong oxidizing agents. The benzyloxycarbonyl group is sensitive to catalytic hydrogenation, which is a common method for its removal.[4][6]

Safety and Handling

As a laboratory chemical, 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Toxicity: The toxicological properties of this specific compound have not been extensively studied. It should be treated as a potentially hazardous substance. The starting material, benzyl chloroformate, is a lachrymator and corrosive, so appropriate care should be taken during the synthesis.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Logical Application in Aliskiren Synthesis

The primary and authoritative application of this compound is as a key intermediate in the synthesis of Aliskiren. The logical flow of its use is depicted below.

Caption: Role of the title compound in the convergent synthesis of Aliskiren.

Conclusion

3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is a synthetically valuable intermediate whose utility is firmly established in the pharmaceutical industry, particularly in the production of Aliskiren. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The presented protocols and data are grounded in established chemical principles and are intended to empower researchers to confidently utilize this compound in their synthetic endeavors.

References

-

Wikipedia. Benzyl chloroformate. [Link]

-

Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society, 8, 127-135. [Link]

-

ResearchGate. Any advice about the stability of ester and carbamate containing compounds? [Link]

-

Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

-

Vasu, D., & Gundu, R. (2014). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Link]

-

Gangula, S., Kumar, U. N., Raju, N. M., & Reddy, P. A. (2014). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58-65. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Common Organic Chemistry. Benzyl Chloroformate. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. [Link]

- Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

-

ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). [Link]

-

ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

-

Amerigo Scientific. 3N-Benzyloxycarbonyl 3-amino-2,2-dimethylpropanamide. [Link]

-

ACD/Labs. Using NMR Predictors to Calculate 1D and 2D NMR Spectra. YouTube. [Link]

-

University of Calgary. Ch27 : Peptide synthesis. [Link]

-

Mol-Instincts. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

-

AxisPharm. Amide coupling Protocol for Amino PEG. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

MDPI. Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Thieme. 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

PubChem. 3-Amino-2,2-dimethylpropanamide. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

arXiv. Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. [Link]

-

ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

-

DergiPark. Theoretical and Spectroscopic Studies of (E)-3-Benzyl-4-((4- Isopropylbenzylidene)-Amino)-1-(Morpholinomethyl). [Link]

-

Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

-

ResearchGate. Amino Acid-Protecting Groups. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Wiley-VCH. 1 Protection Reactions. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Untitled Document [arxiv.org]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl Chloroformate [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Key Pharmaceutical Precursor

3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is a critical intermediate in the synthesis of complex pharmaceutical molecules, most notably Aliskiren, a direct renin inhibitor used in the management of hypertension.[1][2][3] The molecule's structure features a primary amine shielded by a benzyloxycarbonyl (Cbz or Z) protecting group, a foundational strategy in modern peptide and medicinal chemistry.[4][5] This guide provides a detailed examination of the synthetic protocol for this compound, focusing on the underlying chemical principles, procedural causality, and methods for validation. The core of this synthesis involves the selective protection of the primary amine of 3-Amino-2,2-dimethylpropanamide, a process that demands precise control over reaction conditions to ensure high yield and purity.[2]

Synthetic Strategy: The Logic of Amine Protection

The synthesis of the target compound is a direct application of amine protection chemistry. The primary amine of the precursor, 3-Amino-2,2-dimethylpropanamide, is a potent nucleophile. To prevent it from engaging in undesired side reactions during subsequent steps of a larger synthetic sequence (like the synthesis of Aliskiren), it is temporarily converted into a less reactive carbamate. The benzyloxycarbonyl (Cbz) group is an ideal choice for this role due to its stability under various conditions and its susceptibility to clean removal via catalytic hydrogenation.[5][6]

The overall transformation is the N-benzyloxycarbonylation of 3-Amino-2,2-dimethylpropanamide using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[4]

Caption: Overall synthetic scheme for Cbz-protection.

Core Experimental Protocol: A Self-Validating System

This section details a robust and reproducible protocol for the synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide. The procedure is designed with integrated checkpoints to ensure trustworthiness and validation at each critical stage.

Reagents and Materials

Quantitative data and key properties of the required materials are summarized below.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Amino-2,2-dimethylpropanamide | 324763-51-1 | C₅H₁₂N₂O | 116.16 | Starting Material |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | C₈H₇ClO₂ | 170.59 | Protecting Agent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Base |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Organic Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Aqueous Solvent |

| Brine (Saturated NaCl solution) | N/A | NaCl/H₂O | N/A | Washing Agent |

Step-by-Step Methodology

This protocol is based on established procedures for N-Cbz protection.[4][5][7]

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-2,2-dimethylpropanamide (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water.

-

Basification: Add Sodium Bicarbonate (NaHCO₃, 2.0 eq) to the solution. Stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C. This step is critical as the subsequent addition is exothermic. Maintaining a low temperature prevents the hydrolysis of benzyl chloroformate and minimizes side reactions.[5][8]

-

Addition of Protecting Agent: Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold, stirring solution over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. The slow addition is crucial for controlling the reaction exotherm and preventing localized high concentrations of the highly reactive Cbz-Cl.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-20 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A sample from the organic layer is spotted against the starting material. The reaction is complete upon the disappearance of the starting amine spot.

-

Work-up - Quenching and Extraction: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The Cbz-protected product is organic-soluble and will move into the EtOAc layer, while inorganic salts and byproducts remain in the aqueous phase.

-

Work-up - Washing: Combine the organic extracts and wash sequentially with 1 M HCl, then with brine. The acid wash removes any unreacted amine, and the brine wash removes residual water.[7]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][5]

-

Purification: The resulting residue is purified by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes, to afford 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide as a white solid.[2][4]

Caption: Experimental workflow for Cbz-protection.

Product Characterization and Validation

Successful synthesis is validated through rigorous analytical characterization, confirming the structure and purity of the final compound.

-

Physical Appearance: The final product should be a white solid.[2]

-

Solubility: The compound is expected to be soluble in organic solvents such as dichloromethane and methanol.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the CH₂ adjacent to the amide, the gem-dimethyl singlet, and the amide NH protons.

-

¹³C NMR: Will confirm the presence of the carbamate carbonyl, the amide carbonyl, and the distinct carbons of the benzyl and dimethylpropanamide moieties.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 250.29 g/mol .[2][9]

-

Melting Point (MP): A sharp melting point indicates high purity of the crystalline solid.

Conclusion

The synthesis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide via N-benzyloxycarbonylation is a robust and well-established procedure that is fundamental to the production of important pharmaceuticals. The success of this synthesis hinges on the careful control of reaction parameters, particularly temperature and the rate of reagent addition, to maximize yield and purity. The detailed protocol and validation methods described in this guide provide researchers and drug development professionals with a reliable framework for producing this key precursor with high fidelity.

References

-

Amine Protection and Deprotection - Master Organic Chemistry . Source: Master Organic Chemistry, URL: [Link]

-

Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren . Source: ResearchGate, URL: [Link]

- CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents.

-

Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis . Source: Medium, URL: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis . Source: Total Synthesis, URL: [Link]

-

Amine Protection / Deprotection - Fisher Scientific . Source: Fisher Scientific, URL: [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal . Source: Organic Chemistry Portal, URL: [Link]

- CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google Patents.

-

Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses . Source: Organic Syntheses, URL: [Link]

- US8357820B2 - Process for producing N-protected amino acid - Google Patents.

-

Preparation of Mono-Cbz Protected Guanidines - PMC - NIH . Source: National Institutes of Health, URL: [Link]

-

3N-Benzyloxycarbonyl 3-amino-2,2-dimethylpropanamide - Amerigo Scientific . Source: Amerigo Scientific, URL: [Link]

-

Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid - PrepChem.com . Source: PrepChem.com, URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound (666844-61-7) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

The Strategic Application of the Benzyloxycarbonyl (Cbz) Group in the Protection of Sterically Hindered 3-Amino-2,2-dimethylpropanamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz) group is a venerable yet highly effective protecting group for amines, prized for its stability and orthogonal deprotection methods. This technical guide provides a comprehensive analysis of the role of the Cbz group in the protection of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. We will delve into the mechanistic underpinnings of the Cbz protection of this sterically hindered primary amine, provide a field-proven experimental protocol, and discuss the critical considerations for its successful application and subsequent deprotection.

Introduction: The Challenge of Protecting Sterically Hindered Amines

In multi-step organic synthesis, the temporary masking of reactive functional groups is paramount to prevent undesired side reactions. Primary amines, being nucleophilic, often require protection to allow for selective transformations elsewhere in the molecule. 3-Amino-2,2-dimethylpropanamide presents a unique synthetic challenge due to the steric hindrance imposed by the quaternary carbon center adjacent to the primary amine.[1] This neopentyl-like arrangement can significantly impede the approach of reagents, making standard protection protocols potentially inefficient.

The choice of a suitable protecting group for such a sterically encumbered amine is critical. The ideal protecting group should be introduced under conditions that can overcome the steric barrier, remain robust throughout subsequent reaction steps, and be cleaved under mild conditions that do not compromise the integrity of the target molecule. The benzyloxycarbonyl (Cbz) group has proven to be an effective choice for this purpose.

The Benzyloxycarbonyl (Cbz) Group: A Robust and Versatile Amine Protection Strategy

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, transforms a nucleophilic amine into a significantly less reactive carbamate.[2] This is achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2]

Key Advantages of the Cbz Group:

-

Stability: The Cbz group is stable to a wide range of non-reductive reaction conditions, including many acidic and basic environments, making it compatible with a variety of subsequent synthetic transformations.[3]

-

Orthogonality: The Cbz group can be selectively removed under conditions that do not affect other common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are acid- and base-labile, respectively.[4] This orthogonality is crucial in complex, multi-step syntheses.

-

Facile Removal: The most common and mildest method for Cbz deprotection is catalytic hydrogenation, which typically proceeds with high yield and generates innocuous byproducts (toluene and carbon dioxide).[2]

Mechanism of Cbz Protection: The Schotten-Baumann Reaction

The N-benzyloxycarbonylation of 3-Amino-2,2-dimethylpropanamide is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution and an organic solvent.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-Amino-2,2-dimethylpropanamide attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group.

-

Deprotonation: The added base neutralizes the hydrochloric acid generated in the reaction, driving the equilibrium towards the formation of the Cbz-protected product, 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide.[6]

The steric hindrance of the neopentyl group in 3-Amino-2,2-dimethylpropanamide can slow down the rate of nucleophilic attack. Therefore, optimizing the reaction conditions, such as the choice of base, solvent, and temperature, is crucial for achieving a high yield.[7]

Experimental Protocol: Cbz Protection of 3-Amino-2,2-dimethylpropanamide

The following protocol is a robust method for the synthesis of this compound, an intermediate in the synthesis of Aliskiren.[6][8]

Materials:

-

3-Amino-2,2-dimethylpropanamide

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Amino-2,2-dimethylpropanamide (1.0 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane.

-

Basification: Add a solution of sodium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents) to the mixture and cool to 0 °C in an ice bath.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the temperature is maintained at or below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude this compound by recrystallization or column chromatography.

Visualizing the Workflow:

Caption: Experimental workflow for the Cbz protection of 3-Amino-2,2-dimethylpropanamide.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to liberate the free amine for subsequent reactions. The choice of deprotection method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection. It involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a palladium catalyst.[2]

Mechanism: The reaction proceeds via the reductive cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

Typical Conditions:

-

Catalyst: 5-10 mol% Palladium on carbon (Pd/C)

-

Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure or slightly higher

-

Solvent: Methanol, ethanol, or ethyl acetate

-

Temperature: Room temperature

Visualizing the Deprotection:

Caption: Workflow for the deprotection of the Cbz group via catalytic hydrogenolysis.

Alternative Deprotection Methods

While catalytic hydrogenolysis is widely used, alternative methods are available for substrates that are sensitive to hydrogenation (e.g., molecules containing double or triple bonds).

| Deprotection Method | Reagents | Key Advantages | Potential Limitations |

| Acidolysis | HBr in acetic acid | Effective for substrates sensitive to hydrogenation. | Harsh acidic conditions may not be suitable for all molecules. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids the use of flammable hydrogen gas. | May not be as efficient as direct hydrogenation for all substrates. |

| Lewis Acid Catalysis | Trimethylsilyl iodide (TMSI) | Mild conditions. | Reagent can be expensive and moisture-sensitive. |

Conclusion

The benzyloxycarbonyl group is a highly effective and versatile protecting group for the sterically hindered primary amine of 3-Amino-2,2-dimethylpropanamide. The successful application of Cbz protection in the synthesis of complex molecules like Aliskiren underscores its reliability. By understanding the reaction mechanism and optimizing the Schotten-Baumann conditions, researchers can efficiently protect this challenging amine. The orthogonality of the Cbz group and the mild conditions for its removal via catalytic hydrogenolysis make it an invaluable tool in the arsenal of the synthetic chemist. This guide provides the foundational knowledge and a practical framework for the successful implementation of Cbz protection and deprotection strategies in the context of sterically demanding substrates.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

Quick Company. (n.d.). Process For Preparing Aliskiren Intermediate. [Link]

-

ResearchGate. (2025, August 10). A New Synthetic Route Towards Aliskiren Intermediates. [Link]

-

ElectronicsAndBooks. (n.d.). Practical synthesis of an orally active renin inhibitor aliskiren. [Link]

-

Royal Society of Chemistry. (n.d.). The development of a complementary pathway for the synthesis of aliskiren. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Protecting Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. jocpr.com [jocpr.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. This compound (666844-61-7) for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scbt.com [scbt.com]

Spectroscopic Analysis of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1] Its molecular formula is C₁₃H₁₈N₂O₃, and it has a molecular weight of 250.29 g/mol .[2][3][4] The purity and structural integrity of this intermediate are crucial for the successful synthesis of the final active pharmaceutical ingredient. Spectroscopic methods are instrumental in the characterization and quality control of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Expected Spectroscopic Features

The structure of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide contains several key functional groups that will give rise to characteristic signals in its various spectra.

Figure 1. Chemical structure of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected signals for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide are detailed in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | Multiplet | 5H | Ar-H | Protons of the phenyl group on the benzyloxycarbonyl protecting group. |

| ~ 5.10 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyloxycarbonyl group. |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | -NH -C=O | Amide proton of the carbamate. |

| ~ 3.25 | Doublet | 2H | -CH₂ -NH- | Methylene protons adjacent to the carbamate nitrogen. |

| ~ 1.15 | Singlet | 6H | -C(CH₃ )₂- | Protons of the two equivalent methyl groups. |

| ~ 5.5 - 7.0 | Broad Singlets | 2H | -C(=O)NH₂ | Protons of the primary amide. |

Table 1. Predicted ¹H NMR Spectral Data for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Figure 2. Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for the carbon atoms in 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide are listed below.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 178 | -C (=O)NH₂ | Carbonyl carbon of the primary amide. |

| ~ 157 | -NH-C (=O)-O- | Carbonyl carbon of the carbamate. |

| ~ 137 | Ar-C (quaternary) | Quaternary carbon of the phenyl group attached to the methyleneoxy group. |

| ~ 128.5, 128.0, 127.8 | Ar-C H | Aromatic carbons of the phenyl group. |

| ~ 67 | -O-C H₂-Ph | Methylene carbon of the benzyloxycarbonyl group. |

| ~ 49 | -C H₂-NH- | Methylene carbon adjacent to the carbamate nitrogen. |

| ~ 40 | -C (CH₃)₂- | Quaternary carbon bearing the two methyl groups. |

| ~ 24 | -C(C H₃)₂- | Carbon atoms of the two equivalent methyl groups. |

Table 2. Predicted ¹³C NMR Spectral Data for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Analysis: The chemical shifts of the signals are analyzed to identify the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide are summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H stretch | Primary Amide (-CONH₂) and Carbamate (-NHCOO-) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H |

| ~ 1720 | Strong | C=O stretch | Carbamate carbonyl |

| ~ 1680 | Strong | C=O stretch (Amide I) | Primary Amide carbonyl |

| ~ 1600 | Medium | N-H bend (Amide II) | Primary Amide |

| 1500 - 1400 | Medium | C=C stretch | Aromatic ring |

| ~ 1250 | Strong | C-O stretch | Carbamate |

Table 3. Predicted IR Spectral Data for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide (C₁₃H₁₈N₂O₃), the expected molecular ion peak and major fragmentation patterns are as follows:

-

Molecular Ion (M⁺): The exact mass is 250.1317 g/mol . In a low-resolution mass spectrum, a peak at m/z = 250 would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Major Fragmentation Pathways:

-

Loss of the benzyl group ([M - 91]⁺): A prominent peak at m/z = 159, corresponding to the loss of the C₇H₇ radical.

-

Loss of the benzyloxy group ([M - 107]⁺): A peak at m/z = 143, corresponding to the loss of the C₇H₇O radical.

-

Formation of the tropylium ion: A characteristic peak at m/z = 91, corresponding to the [C₇H₇]⁺ ion.

-

Loss of the primary amide group ([M - 44]⁺): A peak at m/z = 206, corresponding to the loss of CONH₂.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Figure 3. Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are indispensable tools for the structural elucidation and quality assessment of 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide. While experimentally obtained data is not publicly available, the predicted data and protocols outlined in this guide provide a solid framework for researchers to verify the identity and purity of this important pharmaceutical intermediate. Adherence to rigorous experimental protocols and careful interpretation of the spectral data are paramount to ensuring the quality of synthetic intermediates and the final drug product.

References

Unfortunately, no direct sources containing the specific spectroscopic data for 3N-Benzyloxycarbonyl-3-Amino-2,2-dimethylpropanamide were found during the literature search. The provided information is based on established principles of spectroscopic interpretation and chemical knowledge. The following references provide general information about the compound:

- Vulcanchem. (n.d.). 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Amerigo Scientific. (n.d.). This compound.

- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound.

Sources

A Guide to (S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide in the Synthesis of Aliskiren

This technical guide provides an in-depth analysis of the pivotal role of the chiral intermediate, (S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide, in the convergent synthesis of Aliskiren, a potent direct renin inhibitor. We will explore the strategic importance of this building block, the rationale behind its synthesis, and its subsequent conversion, offering field-proven insights for researchers, chemists, and professionals in drug development.

Strategic Importance in Aliskiren's Architecture

Aliskiren's complex molecular structure necessitates a highly controlled, stereospecific synthetic approach. The molecule contains five chiral centers, and its efficacy is critically dependent on achieving the correct absolute stereochemistry. A convergent synthesis strategy is often employed, wherein different chiral fragments of the molecule are synthesized independently and then coupled together.

Within this strategy, (S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide serves as a crucial precursor to the (S)-3-amino-2,2-dimethylpropanamide fragment. This fragment is essential for establishing one of the key stereocenters in the final drug substance. The use of the benzyloxycarbonyl (Cbz) protecting group is a deliberate choice to mask the reactivity of the primary amine, allowing for selective transformations at other parts of the molecule during the synthesis of the larger fragment.

Synthesis and Control of (S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide

The preparation of this key intermediate is a critical step that dictates the stereochemical purity of the final fragment. A common and efficient method involves the use of a chiral auxiliary to direct the stereoselective amination of a precursor.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

This protocol outlines a validated method for preparing the intermediate, ensuring high enantiomeric excess.

Step 1: Acylation of Chiral Auxiliary

-

A solution of (R)-4-benzyl-2-oxazolidinone is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, typically n-butyllithium, is added dropwise to deprotonate the oxazolidinone, forming the corresponding lithium salt.

-

3,3-Dimethylacryloyl chloride is then added slowly to the reaction mixture.

-

The reaction is allowed to proceed to completion, after which it is quenched, and the product, the acylated oxazolidinone, is isolated and purified.

Step 2: Stereoselective Michael Addition (Amination)

-

The acylated oxazolidinone is dissolved in THF and cooled to a low temperature.

-

A solution of lithium bis(trimethylsilyl)amide (LiHMDS) is added, followed by the aminating agent, which is often a source of "NH2+", such as di-tert-butyl azodicarboxylate.

-

This conjugate addition proceeds with high diastereoselectivity, controlled by the chiral auxiliary, to introduce the amino group at the desired position.

Step 3: Cleavage of the Auxiliary and Amide Formation

-

The chiral auxiliary is cleaved from the product of the previous step. This is often achieved under mild conditions to avoid racemization.

-

The resulting carboxylic acid is then converted to the primary amide. This can be accomplished using standard peptide coupling reagents or by forming an activated ester followed by treatment with ammonia.

Step 4: Cbz Protection

-

The free amine of the (S)-3-amino-2,2-dimethylpropanamide is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate, in a biphasic solvent system (e.g., dioxane and water).

-

The reaction yields the final product, (S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide, which is then purified by crystallization or chromatography.

Causality Behind Experimental Choices

-

Chiral Auxiliary: The use of an oxazolidinone auxiliary, a concept pioneered by Evans, provides a rigid scaffold that effectively shields one face of the enolate, forcing the incoming electrophile (the aminating agent) to attack from the less hindered face. This results in a predictable and high degree of stereocontrol.

-

Protecting Group: The benzyloxycarbonyl (Cbz) group is selected for its stability under a range of reaction conditions. Crucially, it can be removed cleanly under neutral conditions via hydrogenolysis (catalytic hydrogenation), which is a mild method that minimizes the risk of side reactions or racemization of the sensitive chiral center.

-

Low Temperatures: Reactions involving strong bases and reactive intermediates, such as lithium enolates, are conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as self-condensation or decomposition, and to enhance the stereoselectivity of the reaction.

Role in the Aliskiren Synthesis Pathway

(S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide is not an isolated compound but a key link in a longer synthetic chain. Its primary function is to be deprotected and then coupled with another advanced intermediate to elongate the Aliskiren backbone.

Workflow: Deprotection and Coupling

The following workflow illustrates the transformation of the Cbz-protected intermediate into a larger segment of the Aliskiren molecule.

Diagram: Deprotection and coupling of the key intermediate.

Experimental Protocol: Deprotection and Amide Bond Formation

Step 1: Cbz Deprotection (Hydrogenolysis)

-

(S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide is dissolved in a protic solvent, typically methanol or ethanol.

-

A catalytic amount of palladium on activated carbon (Pd/C, usually 5-10 mol%) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (from balloon pressure to several bar) at room temperature.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude (S)-3-amino-2,2-dimethylpropanamide. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling

-

The crude (S)-3-amino-2,2-dimethylpropanamide is dissolved in an appropriate aprotic solvent.

-

In a separate vessel, a solution of the advanced lactone intermediate (the carboxylic acid partner for the coupling) is prepared.

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to the carboxylic acid solution to form an activated ester in situ.

-

The solution of the deprotected amine is then added to the activated ester mixture.

-

The reaction is stirred at room temperature until completion.

-

A standard aqueous workup is performed to remove the coupling byproducts, and the resulting coupled Aliskiren precursor is purified by chromatography or crystallization.

Quantitative Analysis and Data

The efficiency of these synthetic steps is crucial for the overall yield and cost-effectiveness of the Aliskiren manufacturing process. The following table summarizes typical data for the key transformations.

| Step | Substrate | Key Reagents | Typical Yield | Stereochemical Purity (ee/de) |

| Cbz Deprotection | (S)-N-Cbz-3-amino-2,2-dimethylpropanamide | H₂, Pd/C | >95% | Maintained (>99% ee) |

| Amide Coupling | (S)-3-amino-2,2-dimethylpropanamide & Advanced Lactone Acid | HATU, DIPEA | 85-95% | Maintained (>99% de) |

Conclusion

(S)-N-Benzyloxycarbonyl-3-amino-2,2-dimethylpropanamide is a cornerstone intermediate in the convergent synthesis of Aliskiren. Its careful preparation, ensuring high stereochemical fidelity, and the strategic use of the Cbz protecting group, which allows for clean deprotection and subsequent high-yielding coupling, are exemplary of the chemical precision required in modern pharmaceutical manufacturing. The protocols and rationale discussed herein provide a foundational understanding for process optimization and development in the synthesis of this important antihypertensive agent.

References

- Aliskiren Synthesis Overview. (2016). Vertex AI Search.

- Synthesis of Aliskiren. (2012). Google Patents. Patent WO2012052829A1.

- Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. (2006). Journal of Organic Chemistry, 71(13), 4766-77.

- Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2014). Chemistry & Biology Interface, 4(1), 58-65.

- Process for Producing Aliskiren. (2013). Google Patents. Patent US20130071899A1.

- Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). Organic & Biomolecular Chemistry, 8(10), 2259-65.

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like pharmaceuticals and peptides. Within the chemist's toolkit, protecting groups serve as indispensable temporary masks, enabling precise control over reactivity. Among these, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a foundational and remarkably versatile tool for the protection of amines.[1][] This guide offers a comprehensive technical overview of the Cbz protecting group, delving into its core principles, stability, reactivity, and practical application, grounded in established scientific literature.

The Genesis and Core Principles of the Cbz Group

The advent of the Cbz group revolutionized peptide synthesis by solving the challenge of uncontrolled polymerization.[1] By converting a reactive primary or secondary amine into a significantly less nucleophilic carbamate, the Cbz group allows for the selective activation of other functional groups within a molecule.[3] The success and enduring utility of the Cbz group are attributable to several key characteristics:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic media.[1][4] This stability provides chemists with the flexibility to perform a variety of subsequent synthetic transformations.

-

Facile Introduction: The protection of amines with benzyl chloroformate (Cbz-Cl) is typically a high-yielding reaction that proceeds under mild conditions.[1][]

-

Clean and Orthogonal Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly specific method that is orthogonal to many other protecting groups.[1] This orthogonality is a critical feature in complex, multi-step syntheses.[5][6]

The Chemistry of Cbz Protection and Deprotection: A Mechanistic Perspective

A thorough understanding of the mechanisms governing the introduction and removal of the Cbz group is paramount for its effective implementation and for troubleshooting potential issues.

Mechanism of Cbz Protection

The standard method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[7] This reaction, often performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the resulting hydrochloric acid to drive the reaction to completion.[7]

Caption: Mechanism of amine protection using benzyl chloroformate (Cbz-Cl).

Mechanism of Cbz Deprotection

The removal of the Cbz group is most frequently achieved through catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond.

Catalytic Hydrogenolysis: In this process, the Cbz-protected amine is exposed to hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3] The reaction proceeds through the oxidative addition of the benzylic C-O bond to the palladium surface. Subsequent reaction with hydrogen leads to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7][8]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Transfer Hydrogenation: A safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, is catalytic transfer hydrogenation.[9] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with a palladium catalyst.[9][10] The mechanism is similar to that of catalytic hydrogenolysis, with the hydrogen donor transferring hydrogen to the catalyst, which then facilitates the cleavage of the Cbz group.

Stability and Reactivity Profile of the Cbz Group

The utility of any protecting group is defined by its stability under a range of conditions and its selective lability. The Cbz group boasts a favorable profile in this regard.

| Condition | Reagents | Stability of Cbz Group | Notes |

| Acidic | Mild acids (e.g., TFA for Boc deprotection) | Generally stable | Prolonged exposure to strong acids like HBr in acetic acid can lead to cleavage.[5][7] |

| Basic | 20% Piperidine in DMF (for Fmoc deprotection) | Stable | The Cbz group is robust under the basic conditions used for Fmoc removal.[5] |

| Reductive (Standard) | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (Cleaved) | This is the primary method for Cbz deprotection.[3] |

| Reductive (Other) | Na/NH₃ (dissolving metal) | Labile (Cleaved) | A harsher method, generally used when hydrogenolysis is not feasible.[3] |

| Nucleophilic | 2-Mercaptoethanol | Can be cleaved | Provides an alternative deprotection strategy for sensitive substrates.[11] |

| Oxidative | Varies | Generally stable | Stability depends on the specific oxidizing agent and reaction conditions. |

Orthogonality in Multi-Step Synthesis

In the synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is crucial. This concept of "orthogonality" is a key strength of the Cbz group, particularly in relation to the widely used Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.[5][6]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[5]

-

Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine in DMF) used to cleave the Fmoc group.[5]

This mutual orthogonality allows for a highly flexible and powerful synthetic strategy where Cbz, Boc, and Fmoc groups can be used in concert to protect different amine functionalities, with each being selectively removable without affecting the others.

Caption: A sequential orthogonal deprotection workflow.

Field-Proven Experimental Protocols

The following protocols are representative of standard procedures for the introduction and removal of the Cbz protecting group.

Protocol for Cbz Protection of an Amino Acid

This protocol describes a typical Schotten-Baumann reaction for the Cbz protection of an amino acid.[1]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Sodium carbonate solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of a Cbz group using catalytic hydrogenolysis.[3]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Conclusion

The benzyloxycarbonyl protecting group, despite its long history, remains a cornerstone of modern organic synthesis. Its robust stability, ease of introduction, and, most importantly, its clean and orthogonal removal via catalytic hydrogenolysis, ensure its continued relevance in the synthesis of complex molecules. A thorough understanding of its chemical principles, stability, and reactivity, as outlined in this guide, is essential for its successful application in research, discovery, and development.

References

- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). Benchchem.

- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. (n.d.). American Chemical Society.